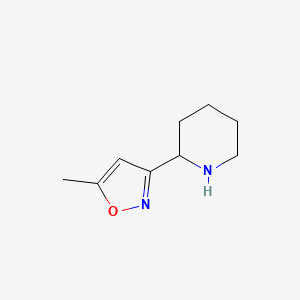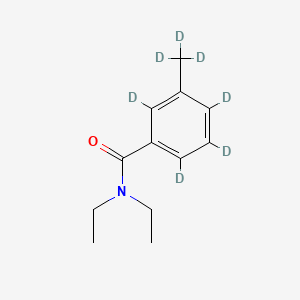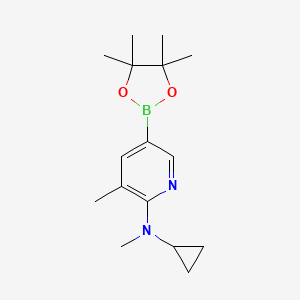
4-Bromo-2-(methylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(methylsulfonyl)pyridine is a biochemical used in proteomics research . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2-(methylsulfonyl)pyridine is C6H6BrNO2S . Its molecular weight is 236.08 g/mol . The InChI code is 1S/C6H6BrNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-(methylsulfonyl)pyridine is a solid at room temperature . . The storage temperature is ambient temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
“4-Bromo-2-(methylsulfonyl)pyridine” is often used as a starting material in the synthesis of various heterocyclic compounds . These compounds have diverse applications in medicinal chemistry due to their structural similarity with purine bases adenine and guanine .
Biomedical Applications
This compound plays a crucial role in the biomedical field. It is used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which have been described in more than 5500 references (including 2400 patents) . These compounds have significant biological activity .
Material Science
In the field of material science, “4-Bromo-2-(methylsulfonyl)pyridine” is used in the synthesis of materials with unique properties . These materials can be used in various applications, such as sensors, electronic devices, and more .
Chemical Synthesis
“4-Bromo-2-(methylsulfonyl)pyridine” is a valuable reagent in chemical synthesis . It can be used to introduce the bromo and methylsulfonyl groups into other molecules, enabling the synthesis of a wide range of complex organic compounds .
Chromatography
This compound can also be used in chromatography, a laboratory technique for the separation of mixtures . The bromo and methylsulfonyl groups can interact with various substances, allowing them to be separated based on their interactions .
Analytical Applications
“4-Bromo-2-(methylsulfonyl)pyridine” can be used in analytical applications . Its unique structure and properties make it useful in the analysis of various chemical reactions and processes .
Safety and Hazards
The safety information for 4-Bromo-2-(methylsulfonyl)pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P271, P260, P280 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Mécanisme D'action
Target of Action
4-Bromo-2-(methylsulfonyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, 4-Bromo-2-(methylsulfonyl)pyridine interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s bromine atom is replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 4-Bromo-2-(methylsulfonyl)pyridine . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds .
Result of Action
The primary result of the action of 4-Bromo-2-(methylsulfonyl)pyridine is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The efficacy and stability of 4-Bromo-2-(methylsulfonyl)pyridine can be influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Propriétés
IUPAC Name |
4-bromo-2-methylsulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTXDFHKOLQWSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700097 |
Source


|
| Record name | 4-Bromo-2-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1209459-93-7 |
Source


|
| Record name | 4-Bromo-2-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(methylsulphonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)
![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)


![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

